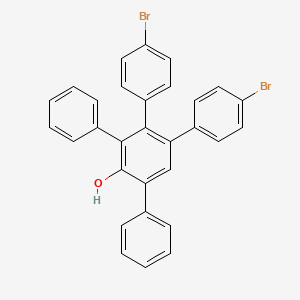
3,4-Bis(4-bromophenyl)-2,6-diphenylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis(4-bromophenyl)-2,6-diphenylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of bromine atoms attached to the phenyl rings, which can significantly influence its chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4-bromophenyl)-2,6-diphenylphenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild conditions . Another method involves the bromination of diphenylphenol derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3,4-Bis(4-bromophenyl)-2,6-diphenylphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrogenated phenols. Substitution reactions can result in a variety of functionalized phenols.
科学的研究の応用
3,4-Bis(4-bromophenyl)-2,6-diphenylphenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
作用機序
The mechanism of action of 3,4-Bis(4-bromophenyl)-2,6-diphenylphenol involves its interaction with specific molecular targets and pathways. The bromine atoms and phenolic group can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
3,4-Bis(4-bromophenyl)-1-methyl-1H-pyrrole-2,5-dione: This compound shares structural similarities with 3,4-Bis(4-bromophenyl)-2,6-diphenylphenol but differs in its functional groups and reactivity.
2,5-Diphenyl-3,4-bis(3-fluorophenyl)-silole: Another similar compound with different substituents that can influence its electronic properties and applications.
Uniqueness
This compound is unique due to its specific arrangement of bromine atoms and phenolic groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its reactivity and interactions can be precisely controlled and utilized.
特性
CAS番号 |
21811-40-5 |
|---|---|
分子式 |
C30H20Br2O |
分子量 |
556.3 g/mol |
IUPAC名 |
3,4-bis(4-bromophenyl)-2,6-diphenylphenol |
InChI |
InChI=1S/C30H20Br2O/c31-24-15-11-21(12-16-24)26-19-27(20-7-3-1-4-8-20)30(33)29(22-9-5-2-6-10-22)28(26)23-13-17-25(32)18-14-23/h1-19,33H |
InChIキー |
QYGVJOGZVSPYRJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2O)C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methoxycarbonyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13903890.png)

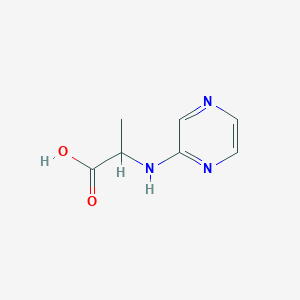
![calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13903899.png)
![2-[6-(4-fluorophenoxy)-3-pyridyl]-3-methyl-1H-quinolin-4-one](/img/structure/B13903909.png)
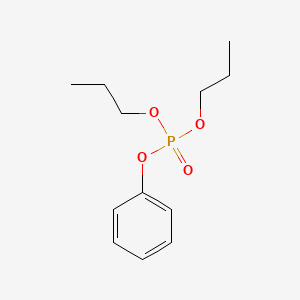
![8-bromo-5-(methylsulfanylmethyl)spiro[3H-1,5-benzoxazepine-2,4'-oxane]-4-one](/img/structure/B13903915.png)

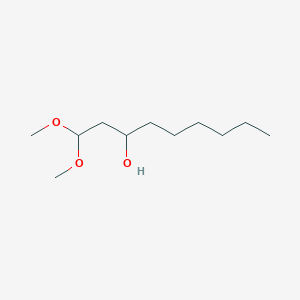
![1,1'-Methylenebis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene]](/img/structure/B13903927.png)
![5-bromo-6-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13903931.png)

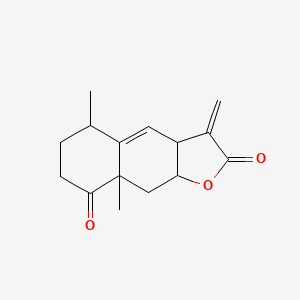
![5-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[2-[[5-amino-1-[[4-amino-1-[[1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B13903946.png)
